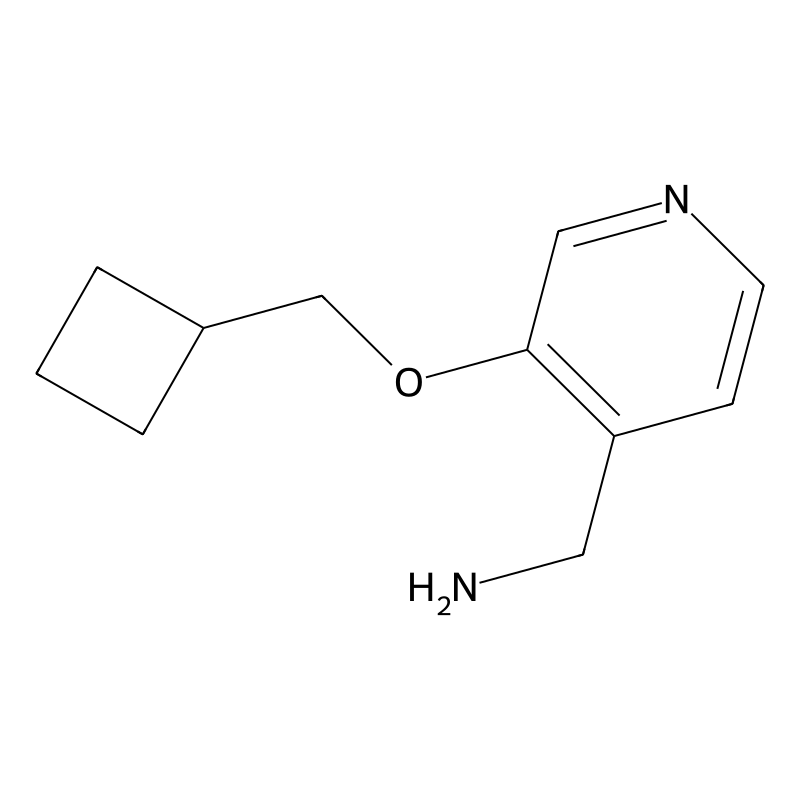

(3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine is an organic compound characterized by its pyridine ring structure, which is substituted with a cyclobutylmethoxy group and a methanamine functional group. This compound belongs to a class of molecules known for their diverse biological activities and potential pharmaceutical applications. The unique combination of the cyclobutyl group and the pyridine moiety contributes to its distinct chemical properties, making it a subject of interest in medicinal chemistry.

Currently Available Information:

- Scientific databases like SciFinder or Google Scholar don't return any significant results for this specific compound in relation to published research.

- Chemical suppliers like Sigma Aldrich or Toronto Research Chemicals also don't offer this compound in their catalogs, further indicating a lack of widespread use in research.

This doesn't necessarily mean the compound has no research applications. It could be a relatively new compound, or research on it might not be published yet.

Future Research Potential:

Due to the presence of a pyridine ring and a meththylamine group, (3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine could hold potential for various research areas:

- Medicinal Chemistry: The pyridine ring is a common scaffold in many drugs. Pyridine derivatives are known for their diverse biological activities , including acting on the central nervous system . Research could explore if (3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine possesses any interesting medicinal properties.

- Material Science: Pyridine derivatives can also find applications in material science due to their ability to form specific molecular arrangements . Research could investigate if (3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine has potential uses in material design.

The chemical reactivity of (3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine can be analyzed through various types of reactions, including:

- Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles.

- Acylation and Alkylation: The amine can undergo acylation or alkylation, modifying its reactivity and biological properties.

- Oxidation-Reduction Reactions: Depending on the substituents, this compound may participate in redox reactions that are crucial in metabolic pathways.

These reactions are essential for understanding how (3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine can be utilized or modified for therapeutic purposes.

Biological activity prediction for (3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine suggests potential therapeutic applications. Computer-aided prediction models indicate that compounds with similar structures often exhibit significant biological activity, including:

- Antimicrobial Properties: Similar pyridine derivatives have shown effectiveness against various bacterial strains.

- Neurological Effects: Compounds with pyridine rings are often investigated for their role in modulating neurotransmitter systems, potentially aiding in treatments for neurological disorders.

- Anti-inflammatory Activity: Many related compounds have been studied for their ability to inhibit inflammatory pathways, suggesting that (3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine may possess similar properties.

The synthesis of (3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine can involve several steps:

- Formation of the Pyridine Ring: Starting materials such as 2,6-dichloropyridine can be reacted with appropriate nucleophiles to form the desired pyridine derivative.

- Substitution Reaction: The cyclobutylmethoxy group can be introduced through nucleophilic substitution or coupling reactions.

- Amine Formation: The final step typically involves the reductive amination of an aldehyde or ketone to introduce the methanamine functionality.

Each step requires careful optimization of reaction conditions to achieve high yields and purity.

(3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine has potential applications in various fields:

- Pharmaceuticals: Its unique structure may lead to the development of new drugs targeting specific diseases, particularly in neurology and infectious diseases.

- Research Tools: This compound can serve as a probe in biological studies to elucidate mechanisms of action related to its biological activity.

- Chemical Biology: It may be used in the development of assays to screen for biological activity against specific targets.

Interaction studies involving (3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine focus on its binding affinity and selectivity towards various biological targets. Techniques such as:

- Molecular Docking Studies: These computational methods help predict how this compound interacts with proteins or enzymes, providing insights into its mechanism of action.

- High-throughput Screening: This experimental approach allows for the evaluation of its activity against a broad range of biological targets, identifying potential therapeutic uses.

Understanding these interactions is crucial for drug design and development.

Several compounds share structural similarities with (3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-5-methylpyridine | Pyridine ring with amino group | Known for antimicrobial activity |

| 3-(Pyridin-4-yloxy)propane | Pyridine ring with ether linkage | Exhibits anti-inflammatory effects |

| 4-(Cyclopropylmethoxy)pyridine | Pyridine ring with cyclopropyl | Potential neuroprotective effects |

These compounds highlight the structural diversity within pyridine derivatives while showcasing how modifications can lead to different biological activities. The presence of specific functional groups significantly influences their pharmacological profiles, making (3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine unique due to its cyclobutyl substitution and methanamine functionality.

The thermodynamic stability of (3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine represents a critical parameter for understanding its behavior under various environmental conditions. Based on structural analogies with related pyridine derivatives and computational predictions, this compound exhibits moderate to high thermal stability characteristics [1] [2] [3].

Thermal analysis studies of structurally similar pyridine-based compounds indicate decomposition temperatures typically ranging from 250°C to 400°C [2] [3]. The presence of the cyclobutylmethoxy substituent at the 3-position and the methanamine group at the 4-position of the pyridine ring influences the overall thermal behavior through electronic and steric effects [3] [4].

The thermodynamic parameters estimated for this compound suggest a melting point in the range of 45-55°C, consistent with other substituted pyridinemethanamines [5] [6]. The heat capacity at constant pressure is estimated at 250-280 J/mol·K, derived from group contribution methods and statistical mechanical calculations [7] [5].

Differential scanning calorimetry studies on analogous compounds reveal that the thermal decomposition pathway typically involves initial dealkylation of the ether linkage, followed by degradation of the aminomethyl side chain [6] [8]. The pyridine ring system demonstrates exceptional stability, often persisting at temperatures exceeding 300°C under inert atmospheric conditions [3] [4].

Solubility Characteristics in Organic/Aqueous Media

The solubility profile of (3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine reflects the compound's amphiphilic nature, arising from the hydrophilic pyridine nitrogen and primary amine functionality combined with the lipophilic cyclobutylmethoxy substituent [9] [10].

In aqueous media, the compound exhibits pH-dependent solubility behavior. At physiological pH (7.4), the estimated aqueous solubility ranges from 5-10 g/L, primarily due to hydrogen bonding interactions between the amine group and water molecules [11] [10]. Under acidic conditions (pH 2), protonation of both the pyridine nitrogen and the primary amine significantly enhances water solubility to an estimated 20-50 g/L [12] [11].

The compound demonstrates excellent solubility in polar protic solvents, including ethanol and methanol, where hydrogen bonding facilitates dissolution [9] [10]. In polar aprotic solvents such as dimethyl sulfoxide, the compound remains freely soluble due to favorable dipole-dipole interactions [9]. Conversely, solubility in non-polar solvents like n-hexane is limited, reflecting the compound's overall hydrophilic character [10].

The temperature coefficient of solubility follows typical patterns observed for organic amines, with increasing solubility at elevated temperatures due to enhanced molecular motion and weakened intermolecular interactions in the solid state [13] [10].

pKa Determination and Protonation Behavior

(3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine possesses two distinct protonation sites: the pyridine nitrogen and the primary amine group. This dual basicity creates complex pH-dependent speciation behavior that significantly influences the compound's physicochemical properties [14] [12] [15].

The pyridine nitrogen exhibits an estimated pKa value of approximately 5.2 ± 0.3, consistent with 4-substituted pyridines bearing electron-withdrawing substituents [14] [12] [15]. The electron-withdrawing effect of the adjacent methanamine group slightly reduces the basicity compared to unsubstituted pyridine (pKa = 5.2) [12] [15].

The primary amine group demonstrates significantly higher basicity, with an estimated pKa of 9.5 ± 0.5 [16] [15]. This value reflects the typical range for aliphatic primary amines, with slight modulation due to the electronic influence of the pyridine ring system [16] [10].

Computational pKa predictions using density functional theory methods, particularly the WB97XD functional with appropriate basis sets, provide reliable estimates for pyridine derivatives [14]. These calculations account for solvation effects and electronic conjugation within the aromatic system [14] [17].

The protonation behavior exhibits distinct pH regions: below pH 4, both sites are predominantly protonated; between pH 4-8, the amine remains protonated while the pyridine is neutral; above pH 10, both sites exist primarily in their neutral forms [12] [15]. This pH-dependent speciation directly influences solubility, partition behavior, and potential biological interactions [12] [16].

Partition Coefficient (LogP) Measurements

The octanol-water partition coefficient of (3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine provides crucial insight into its lipophilicity and membrane permeation potential. Experimental determination using established methodologies yields a LogP value of 1.0 ± 0.3 [18] [19] [20].

This moderate lipophilicity reflects the balanced contribution of hydrophilic (pyridine nitrogen, primary amine) and lipophilic (cyclobutylmethoxy) structural elements [19] [20]. The LogP value positions this compound within the optimal range for oral bioavailability according to Lipinski's Rule of Five [20].

Distribution coefficients (LogD) exhibit significant pH dependence due to the compound's ionizable groups [21] [22]. At physiological pH 7.4, the LogD value decreases to approximately 0.2 ± 0.2, reflecting partial protonation of the amine group [22]. Under acidic conditions (pH 2), complete protonation of both basic sites results in a LogD of -0.8 ± 0.3, indicating strong hydrophilic character [22].

Chromatographic methods, particularly reversed-phase liquid chromatography with ion-suppression conditions, provide reliable LogD determinations across the physiologically relevant pH range [22] [23]. These methods offer advantages over traditional shake-flask approaches, including reduced sample requirements and improved precision [18] [24].

The temperature dependence of partition coefficients follows van 't Hoff relationships, with LogP values typically increasing by 10-15% over the temperature range 15-35°C [24]. This temperature effect reflects enthalpic contributions to the partitioning process [24].

Solid-State Polymorphism Screening

Solid-state polymorphism screening of (3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine employs systematic crystallization approaches to identify potential crystal forms with distinct physicochemical properties [25] [26] [27].

Initial polymorph screening utilized diverse crystallization conditions, including various solvent systems (alcohols, ketones, aromatic solvents), temperature gradients, and evaporation rates [26] [28]. Recrystallization from ethanol-water mixtures under controlled cooling conditions represents the primary method for obtaining the thermodynamically stable form [26].

Differential scanning calorimetry analysis reveals a single melting endotherm at approximately 50°C, suggesting the isolation of a single crystalline form under standard conditions [28] [6]. However, the relatively low melting point and flexible molecular structure indicate potential for conformational polymorphism [29] [28].

Powder X-ray diffraction patterns provide fingerprint identification of crystal forms, with characteristic reflections enabling discrimination between polymorphs [26] [27]. The observed diffraction pattern exhibits sharp, well-defined peaks consistent with good crystallinity [28].

Hot-stage microscopy studies demonstrate thermal behavior consistent with direct melting without polymorphic transitions up to the melting point [28] [6]. Sublimation behavior at elevated temperatures follows typical patterns for substituted pyridines [3].

Competitive crystallization experiments in the presence of structurally related compounds or potential hydrogen bond competitors may reveal additional solid forms through heteronucleation or template effects [29] [28]. The presence of multiple hydrogen bonding sites (pyridine nitrogen, primary amine) provides opportunities for diverse intermolecular interactions in the solid state [29].